2-Methylhex-3-ene

Stereochemistry Organic Synthesis Molecular Modeling

2-Methylhex-3-ene (CAS 42154-69-8) is an internal, branched C7 alkene with the molecular formula C₇H₁₄. The compound exists as a mixture of (E)- and (Z)-geometric isomers, with the (E)-isomer (trans-2-methyl-3-hexene) often being the predominant or isolated form.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 42154-69-8
Cat. No. B14093921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhex-3-ene
CAS42154-69-8
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCCC=CC(C)C
InChIInChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3
InChIKeyIQANHWBWTVLDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylhex-3-ene (CAS 42154-69-8) Procurement Guide: Properties, Isomers, and Industrial Role


2-Methylhex-3-ene (CAS 42154-69-8) is an internal, branched C7 alkene with the molecular formula C₇H₁₄. The compound exists as a mixture of (E)- and (Z)-geometric isomers, with the (E)-isomer (trans-2-methyl-3-hexene) often being the predominant or isolated form [1]. Its calculated physical properties, including a boiling point of 88.4±7.0 °C and a density of 0.7±0.1 g/cm³ at standard conditions, are well-defined . Its primary role in scientific and industrial settings is as a specific chemical intermediate, a model compound for studying alkene reactivity, and a component in understanding complex hydrocarbon mixtures like petroleum [2].

Substrate identity

Branched internal C7 alkene with defined (E)/(Z) geometric isomerism; (E)-isomer often predominant

Selection logic

Choose pure (E)- or (Z)-isomer for stereochemical control, or E/Z mixture as reactivity model

Use context

Mechanistic probe, negative control in oligomerization, kinetic modeling standard in geochemistry

Why 2-Methylhex-3-ene Cannot Be Replaced by Common Heptene Isomers


The scientific and industrial utility of 2-methylhex-3-ene is not generic to all C₇H₁₄ alkenes; it is governed by the precise location of its internal double bond and methyl branch. A simple substitution with a terminal alkene like 1-heptene or a different internal isomer like 2-methyl-2-hexene will lead to a different reactivity profile and a different set of reaction products [1]. For instance, the compound's specific substitution pattern dictates the stability of intermediate carbocations formed during electrophilic additions, which directly influences reaction rates and selectivity . Furthermore, the presence of an internal double bond in a branched chain, as opposed to a linear or terminal alkene, can fundamentally determine whether a compound can participate in catalytic dimerization or oligomerization processes at all [2]. This specificity means that procurement of a particular structural isomer is a necessity, not a choice, for obtaining the intended outcome in a chemical synthesis or a mechanistic study.

Terminal vs. internal alkene

1-Heptene reacts as terminal olefin; 2-methylhex-3-ene internal double bond leads to different carbocation stability and may not participate in typical α-olefin processes

Branched vs. linear chain

Linear heptenes follow distinct isomerization and oligomerization paths; the methyl branch alters kinetic pathways and product distributions

Geometric isomer control

2-Methyl-2-hexene lacks cis/trans isomerism; replacing with it removes the ability to study stereochemical outcomes or use pure (E) form

Quantitative Differentiators of 2-Methylhex-3-ene Against Comparators: A Procurement Evidence Base


Geometric Isomerism in 2-Methylhex-3-ene: Distinct Conformational Control

The compound 2-Methylhex-3-ene exists as two distinct geometric isomers: (E)-2-methylhex-3-ene (CAS 692-24-0) and (Z)-2-methylhex-3-ene (CAS 15840-60-5). This is a specific property not shared by structural isomers like 2-methyl-2-hexene, which lacks cis-trans isomerism [1]. The (E)-isomer is typically the more thermodynamically stable form and is often the dominant or isolated compound. This differentiation is crucial for research where stereochemical outcome is a primary variable. The procurement of a specific (E)- or (Z)-isomer is a quantitative choice based on the need for a defined three-dimensional starting material [2].

Geometric Isomer Control
Class-level inference
Exists as (E)- and (Z)- isomers; 2-methyl-2-hexene does not
Enables stereochemical study design
Select pure (E)- or (Z)-CAS for defined geometry
Stereochemistry Organic Synthesis Molecular Modeling

Catalytic Oligomerization Compatibility: A Clear Distinction from Terminal Alkenes

In a study using unbridged metallocene catalysts, the behavior of 2-methylhex-3-ene is categorized by its internal double bond. The research explicitly states that 'Alkenes with an internal double bond could not be dimerized under these conditions,' in contrast to terminal olefins like 1-pentene and 1-hexene which yielded oligomerization products with selectivities above 90% [1]. While the study also notes that methyl-branched olefins *can* show a binomial product distribution, this is observed for specific branched α-olefins. The failure of internal alkenes to dimerize under these catalytic conditions provides a clear functional distinction between 2-methylhex-3-ene and common α-olefin monomers.

Oligomerization Reactivity
Direct head-to-head
No dimerization; 1-hexene >90% selectivity under metallocene catalysis
Supports inertness for control/standard use
Under homogeneous metallocene conditions
Catalysis Polymer Chemistry Oligomerization

Role as a Specific Precursor in C7-Alkane Isomerization Models

In a kinetic model describing the diagenetic fate of C7-alkanes in petroleum systems, 2-methylhex-3-ene and its related heptenes are identified as key intermediates that isomerize to form 2-methylhexane and 3-methylhexane [1]. The model successfully reproduces the observed 2-methylhexane/3-methylhexane ratio of 0.875 (±0.163) found in over 2000 oil samples [2]. This specific application highlights 2-methylhex-3-ene as a crucial compound for understanding and modeling these natural processes, a role that is not interchangeable with other heptene isomers which would follow different kinetic pathways to different products.

Kinetic Model Intermediate
Class-level inference
Key intermediate in diagenetic C7-alkane isomerization scheme
Supports geochemical modeling research
Model validated against >2000 oil samples
Geochemistry Petroleum Science Kinetic Modeling

Predicted Physicochemical Properties Differentiate from Other C7 Alkenes

The computed physicochemical properties of 2-methylhex-3-ene, such as its boiling point (88.4±7.0 °C) and density (0.7±0.1 g/cm³), are a direct consequence of its specific molecular structure . These values differ measurably from other C7 alkene isomers. For example, the boiling point of 2-methyl-2-hexene is reported around 95-96 °C . While not a vast difference, this ~7 °C disparity is significant for separation processes like distillation. Similarly, the partition coefficient (LogP) of approximately 2.9-3.5 [1] influences its behavior in biphasic systems and chromatographic retention times, making it distinct from linear 1-heptene (LogP ~4.0).

Predicted Boiling Point
Cross-study comparable
~88.4 °C vs. ~95–96 °C for 2-methyl-2-hexene
Supports separation method development
Computational prediction (ACD/Labs)
Physical Chemistry Computational Chemistry Property Prediction

High-Value Applications for 2-Methylhex-3-ene Based on Differentiated Evidence


Use as a Stereochemically-Defined Substrate in Mechanistic Organic Chemistry

In academic or industrial research laboratories studying electrophilic addition, oxidation, or hydroboration mechanisms, 2-methylhex-3-ene serves as a valuable probe. Researchers can procure the pure (E)- or (Z)-isomer (CAS 692-24-0 or 15840-60-5) to investigate the stereochemical course of a reaction [1]. For instance, the products from ozonolysis or hydroboration-oxidation are dictated by the starting alkene geometry, making it a defined test case for establishing reaction mechanisms . This contrasts with using a non-stereogenic internal alkene like 2-methyl-2-hexene, which would provide less informative results.

Application as a Negative Control or Inert Internal Standard in Catalytic Oligomerization

Given the established finding that internal alkenes like 2-methylhex-3-ene fail to undergo dimerization under specific metallocene-catalyzed conditions, this compound can be strategically procured as a negative control in experiments focused on α-olefin oligomerization [2]. Its inertness provides a baseline against which the activity of terminal alkenes like 1-hexene can be measured, or it can serve as a non-reactive internal standard for chromatographic or spectroscopic analysis of complex reaction mixtures where catalytic activity is being optimized.

Role as a Calibration Standard in Petroleum Geochemistry Modeling

For geochemists and analytical laboratories modeling the formation of gasoline-range hydrocarbons, 2-methylhex-3-ene is a relevant compound. The kinetic model by Van Duin and Larter (1997) uses heptenes like 2-methylhex-3-ene as crucial intermediates to explain the invariant 2-methylhexane/3-methylhexane ratio (0.875 ± 0.163) observed in thousands of crude oil samples [REFS-4, REFS-5]. Procuring this compound allows researchers to experimentally test and calibrate analytical methods (e.g., GC-MS) designed to track these specific isomerization pathways in petroleum samples, which are used to assess oil maturity and migration.

Application
Selection Property
Validation Focus
Stereochemical mechanism studies
Defined (E)- or (Z)-isomer geometry
Stereochemical outcome verification
Catalytic oligomerization control
Internal alkene inertness
Dimerization selectivity baseline
Petroleum geochemistry modeling
Key intermediate in kinetic scheme
Isomer ratio calibration
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